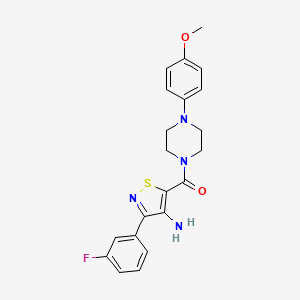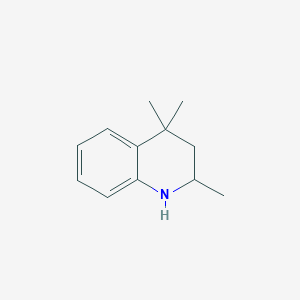
2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C12H17N. It is a derivative of tetrahydroquinoline, characterized by the presence of three methyl groups at the 2nd and 4th positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Studies on a similar compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (hthq), suggest that it targets the antioxidant system, nadph-generating enzymes, and chaperones .
Mode of Action
The compound’s interaction with its targets leads to a significant decrease in oxidative stress . This is achieved by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis . The compound also affects the functioning of NADPH-generating enzymes .
Biochemical Pathways
The compound influences several biochemical pathways. It enhances the redox status in animal tissues, which is linked with the recovery of antioxidant enzyme activities and NADPH-generating enzyme function . It also leads to an upsurge in the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 . Furthermore, it normalizes the chaperone-like activity and mRNA levels of heat shock protein 70 .
Pharmacokinetics
The compound’s impact on bioavailability can be inferred from its effects on the antioxidant system and nadph-generating enzymes .
Result of Action
The compound’s action results in molecular and cellular effects that include a decrease in oxidative stress, normalization of chaperone activity, and suppression of apoptosis . These effects contribute to its neuroprotective properties, as demonstrated in experimental models of Parkinson’s disease .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be kept in a dark place, sealed in dry conditions, and at room temperature for optimal stability . .
Biochemical Analysis
Biochemical Properties
2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with NADPH-generating enzymes and chaperones, enhancing their activity . These interactions are crucial for maintaining cellular redox balance and protein homeostasis. The compound’s ability to modulate enzyme activity makes it a valuable tool in studying oxidative stress and protein folding mechanisms.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound enhances the antioxidant system by upregulating the expression of antioxidant genes and factors such as Nrf2 and Foxo1 . This upregulation helps in reducing oxidative stress and protecting cells from damage. Additionally, this compound has been found to normalize chaperone activity and suppress apoptosis, thereby promoting cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and activates NADPH-generating enzymes, leading to an increase in the production of reducing equivalents necessary for antioxidant defense . The compound also interacts with chaperones, enhancing their ability to prevent protein aggregation and misfolding. Furthermore, it modulates gene expression by activating transcription factors such as Nrf2, which in turn upregulates the expression of antioxidant genes . These molecular interactions contribute to the compound’s overall protective effects against oxidative stress and cellular damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal storage conditions . Its long-term effects on cellular function have been studied extensively. It has been found that prolonged exposure to the compound leads to sustained upregulation of antioxidant genes and continued protection against oxidative stress . These findings suggest that this compound can provide long-lasting benefits in experimental models of oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively enhances antioxidant defense and reduces oxidative stress . At higher doses, it may exhibit toxic effects, including increased apoptosis and cellular damage . Therefore, it is crucial to determine the optimal dosage to achieve the desired protective effects without causing adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as NADPH-generating enzymes, which play a key role in maintaining cellular redox balance . The compound’s ability to modulate these enzymes affects metabolic flux and the levels of various metabolites. By enhancing the activity of antioxidant enzymes, this compound helps in reducing oxidative stress and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites and exerts its effects effectively . The compound’s localization and accumulation within cells are crucial for its protective functions, as it needs to be present in sufficient concentrations to modulate enzyme activity and gene expression.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its presence in these compartments is essential for its activity, as it interacts with enzymes and proteins involved in antioxidant defense and protein folding. The compound’s subcellular localization is regulated by targeting signals and post-translational modifications that direct it to specific organelles, ensuring its proper function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with acetone in the presence of an acid catalyst, followed by hydrogenation . Another approach involves the condensation of 2,4,4-trimethylcyclohexanone with aniline, followed by cyclization and reduction .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves the use of high-pressure hydrogenation and catalytic systems to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline compounds.
Scientific Research Applications
2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Comparison with Similar Compounds
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Known for its neuroprotective properties.
1,2,3,4-Tetrahydroisoquinoline: Exhibits diverse biological activities against various pathogens and neurodegenerative disorders.
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Used in similar applications as 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate oxidative stress and apoptosis makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2,4,4-trimethyl-2,3-dihydro-1H-quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-8-12(2,3)10-6-4-5-7-11(10)13-9/h4-7,9,13H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZBTTJKEYOSEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
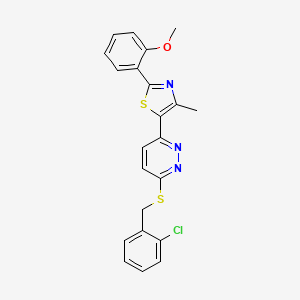
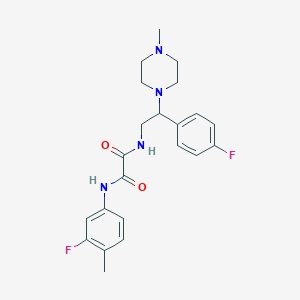
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide](/img/structure/B2406991.png)
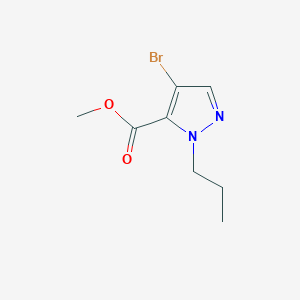
![1,1-bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol](/img/structure/B2406993.png)
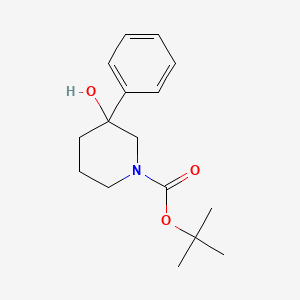
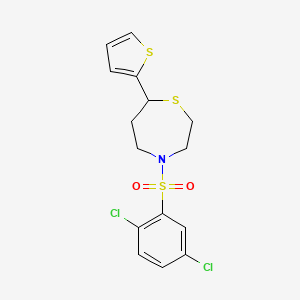
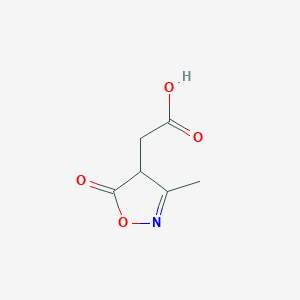
![2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2407002.png)
![4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2407003.png)
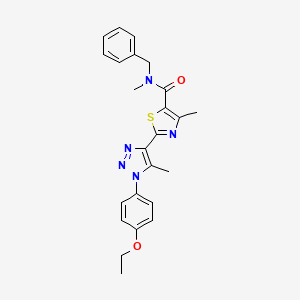
![N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2407005.png)
![2-(benzyloxy)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B2407006.png)
